molecular formula C15H10Br2N4O2S B10946537 N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No.: B10946537
M. Wt: 470.1 g/mol
InChI Key: LYBATJLTTQPXCB-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is a complex organic compound that features a quinazolinone core and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves the condensation of 4,5-dibromo-2-thiophenecarboxaldehyde with 2-[4-oxo-3(4H)-quinazolinyl]aceto-hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the thienyl group.

    Substitution: Halogen atoms in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the thienyl ring.

Scientific Research Applications

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to its specific combination of a quinazolinone core and a dibromo-thienyl group

Properties

Molecular Formula

C15H10Br2N4O2S

Molecular Weight

470.1 g/mol

IUPAC Name

N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C15H10Br2N4O2S/c16-11-5-9(24-14(11)17)6-19-20-13(22)7-21-8-18-12-4-2-1-3-10(12)15(21)23/h1-6,8H,7H2,(H,20,22)/b19-6+

InChI Key

LYBATJLTTQPXCB-KPSZGOFPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC(=C(S3)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC(=C(S3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.